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Compound of Interest

Compound Name:
meso-1,2-

Diphenylethylenediamine

Cat. No.: B1233172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

meso-1,2-Diphenylethylenediamine, a crucial building block in catalysis and drug discovery.

The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For meso-1,2-Diphenylethylenediamine, both ¹H and ¹³C NMR spectra provide

key insights into its molecular framework. The data presented here is typically acquired in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of meso-1,2-Diphenylethylenediamine is characterized by distinct

signals corresponding to the amine, methine, and aromatic protons. Due to the molecule's

meso nature, the two phenyl groups and the two methine protons are chemically equivalent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.20 Multiplet 10H
Aromatic protons

(C₆H₅)

~3.95 Singlet 2H
Methine protons (CH-

NH₂)

~1.85 Broad Singlet 4H Amine protons (NH₂)

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the

molecule.

Chemical Shift (δ) ppm Assignment

~142 Quaternary Aromatic Carbon (C-ipso)

~128.5 Aromatic Carbon (C-ortho/C-meta)

~127.5 Aromatic Carbon (C-para)

~60 Methine Carbon (CH-NH₂)

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of meso-1,2-Diphenylethylenediamine showcases characteristic absorption bands

for N-H and C-H bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3290 Medium, Broad N-H stretch (amine)

3060 - 3030 Medium Aromatic C-H stretch

2920 - 2850 Medium Aliphatic C-H stretch

1600, 1495, 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~1590 Medium N-H bend (amine)

~750, ~700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Instrumentation: A 400 MHz NMR spectrometer is typically employed for acquiring both ¹H and

¹³C NMR spectra.

Sample Preparation:

Approximately 10-20 mg of meso-1,2-Diphenylethylenediamine is accurately weighed and

dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32
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Relaxation Delay: 1.0 seconds

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 512-1024

Relaxation Delay: 2.0 seconds

Spectral Width: 0 to 160 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:

A small amount of solid meso-1,2-Diphenylethylenediamine is placed directly onto the ATR

crystal.

Pressure is applied using the instrument's anvil to ensure good contact between the sample

and the crystal.

FTIR-ATR Acquisition Parameters:

Spectral Range: 4000 - 650 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis and automatically subtracted from the sample spectrum.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like meso-1,2-Diphenylethylenediamine.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of meso-1,2-
Diphenylethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1233172#spectroscopic-data-nmr-ir-for-meso-1-2-
diphenylethylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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